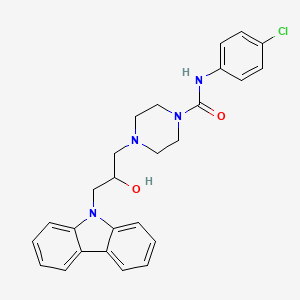

![molecular formula C15H9FN4S2 B2638479 6-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862976-12-3](/img/structure/B2638479.png)

6-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of thiazole derivatives involves the use of variable substituents on the thiazole ring . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes . A potent and selective TARP subtype γ-8 antagonist, 6- (methyl (4- (pyridin-2-yl)thiazol-2-yl)amino)benzo thiazol-2 (3H)-one (compound 9), was used to perform the radiosynthesis of its 11C-isotopologue 1 .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

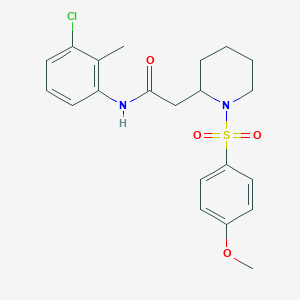

The compound has been found to be an effective corrosion inhibitor for mild steel in an acid medium . The maximum inhibition efficiency reached 96.06% at 0.2 mM concentration . Polarization studies showed that it acted as a mixed inhibitor .Wissenschaftliche Forschungsanwendungen

Cancer Research and Cell Cycle Regulation : A study by Kumbhare et al. (2014) focused on isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine, revealing their potential as anti-cancer agents. One compound, 20c, showed notable efficacy against Colo205 cancer cells, inducing G2/M cell cycle arrest and apoptosis through p53 activation and mitochondrial-dependent pathways (Kumbhare et al., 2014).

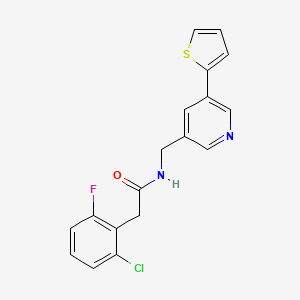

Synthetic Chemistry and Organic Synthesis : The work of Mariappan et al. (2016) involves the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy. This method is notable for its metal-free approach, broad substrate scope, and simple purification process, highlighting the compound's versatility in synthetic chemistry (Mariappan et al., 2016).

Fluorescent Probes and Analytical Chemistry : A study by Yi-Fei Wei (2012) discusses the creation of fluorescent probes using derivatives of benzo[d]thiazol-2-amine for detecting iron ions. These probes demonstrate high selectivity and sensitivity, showcasing the compound's application in analytical chemistry, particularly in metal ion detection (Yi-Fei Wei, 2012).

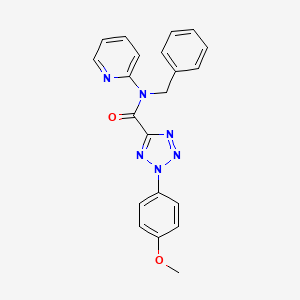

Crystallography and Structural Analysis : Böck et al. (2021) explored the crystal structures of N,4-diheteroaryl 2-aminothiazoles, examining their protonation sites and hydrogen bonding patterns. This research offers insights into the molecular structures and interactions of these compounds, contributing to our understanding of their chemical properties (Böck et al., 2021).

Pharmacology and Drug Development : Krishnaiah et al. (2012) synthesized a series of thiazole derivatives, including N-(pyridin-2-yl)benzo[d]thiazol-2-amines, and evaluated them as inhibitors of the transforming growth factor-β type 1 receptor kinase. This research highlights the compound's potential in pharmacology and drug development for treating diseases related to TGF-β signaling (Krishnaiah et al., 2012).

Nuclear Imaging and Radiopharmaceuticals : Kawamura et al. (2020) discussed the synthesis and quality control of [18 F]PM-PBB3, a PET tracer for imaging tau pathologies in the brain. This study demonstrates the compound's relevance in the field of nuclear medicine and diagnostic imaging (Kawamura et al., 2020).

Wirkmechanismus

The mechanism of action of thiazole derivatives is diverse, depending on the specific biological activity. For example, thiazoles have been found to exhibit various biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Zukünftige Richtungen

The future directions for research on “6-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules .

Eigenschaften

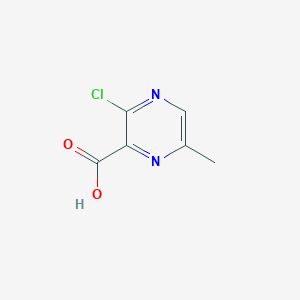

IUPAC Name |

6-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN4S2/c16-10-3-4-11-13(6-10)22-15(18-11)20-14-19-12(8-21-14)9-2-1-5-17-7-9/h1-8H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXFGXPDJVYTBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)NC3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2638407.png)

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2638409.png)

![1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638414.png)

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid](/img/structure/B2638416.png)

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/no-structure.png)